(2-Chloro-6-fluoropyridin-4-yl)methanol CAS number and properties
(2-Chloro-6-fluoropyridin-4-yl)methanol CAS number and properties
An In-Depth Technical Guide to (2-Chloro-6-fluoropyridin-4-yl)methanol: Synthesis, Properties, and Applications in Drug Discovery
Authored by a Senior Application Scientist
Core Structure Analysis and Physicochemical Properties
The molecule (2-Chloro-6-fluoropyridin-4-yl)methanol belongs to the class of substituted pyridines, which are a cornerstone in pharmaceutical sciences due to their presence in numerous approved drugs.[1] The core structure features a pyridine ring substituted with a chloro group at the 2-position, a fluoro group at the 6-position, and a hydroxymethyl group at the 4-position. This specific arrangement of functional groups offers a unique combination of reactivity and physicochemical properties that are highly desirable in drug design.
The chlorine and fluorine atoms at the 2 and 6 positions activate the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions and also provide sites for cross-coupling reactions.[2][3] The fluorine atom, in particular, can enhance metabolic stability and binding affinity to biological targets. The methanol group at the 4-position serves as a key handle for further derivatization, allowing for the introduction of various functional groups to modulate solubility, polarity, and target engagement.
Predicted Physicochemical Properties
A summary of the predicted physicochemical properties for (2-Chloro-6-fluoropyridin-4-yl)methanol is presented in the table below. These values are estimated based on computational models and data from analogous structures.
| Property | Predicted Value |
| Molecular Formula | C₆H₅ClFNO |
| Molecular Weight | 161.56 g/mol |
| XLogP3 | 1.5 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
| Topological Polar Surface Area | 45.5 Ų |
Synthesis and Experimental Protocols
The synthesis of (2-Chloro-6-fluoropyridin-4-yl)methanol can be logically approached from commercially available starting materials. A proposed synthetic route is outlined below, starting from 2-chloro-6-fluoropyridine.
Caption: Proposed synthetic workflow for (2-Chloro-6-fluoropyridin-4-yl)methanol.
Step-by-Step Experimental Protocol
Step 1: Lithiation of 2-Chloro-6-fluoropyridine
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Rationale: Directed ortho-metalation is a powerful tool for the functionalization of pyridine rings. In this case, the electron-withdrawing nature of the chloro and fluoro substituents directs deprotonation to the 4-position.
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Procedure:
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To a solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (argon or nitrogen), add n-butyllithium (1.0 eq) dropwise.
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Stir the resulting lithium diisopropylamide (LDA) solution at -78 °C for 30 minutes.
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Add a solution of 2-chloro-6-fluoropyridine (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C.
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Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the 4-lithiated intermediate.
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Step 2: Formylation of the Lithiated Intermediate
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Rationale: The lithiated intermediate is a strong nucleophile that can react with a variety of electrophiles. Anhydrous N,N-dimethylformamide (DMF) serves as a formylating agent to introduce the aldehyde functionality.
-
Procedure:
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To the solution of the 4-lithiated intermediate at -78 °C, add anhydrous DMF (1.5 eq) dropwise.
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Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
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Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-chloro-6-fluoropyridine-4-carbaldehyde.
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Step 3: Reduction of the Aldehyde to the Alcohol
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Rationale: Sodium borohydride is a mild and selective reducing agent for converting aldehydes to primary alcohols.
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Procedure:
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Dissolve the crude 2-chloro-6-fluoropyridine-4-carbaldehyde in methanol and cool the solution to 0 °C.
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Add sodium borohydride (1.5 eq) portion-wise to the solution, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
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Quench the reaction by the slow addition of water.
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Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude (2-Chloro-6-fluoropyridin-4-yl)methanol.
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Purify the crude product by column chromatography on silica gel.
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Chemical Reactivity and Derivatization Potential
(2-Chloro-6-fluoropyridin-4-yl)methanol is a trifunctional building block, offering multiple avenues for chemical modification.
Caption: Key reaction pathways for derivatization of (2-Chloro-6-fluoropyridin-4-yl)methanol.
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Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, enhanced by the chloro and fluoro substituents, makes it susceptible to SNAr. The reaction of 2-fluoropyridine with sodium ethoxide is significantly faster than that of 2-chloropyridine, suggesting that the fluorine at C6 could be selectively displaced under certain conditions, although displacement of chlorine at C2 is also a primary reaction pathway.[3][4]
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Cross-Coupling Reactions: The chloro group at the 2-position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings.[2] This allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups.
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Modification of the Methanol Group: The primary alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid, providing further opportunities for functionalization. It can also undergo esterification or etherification to introduce different linkers or functional moieties.
Applications in Drug Discovery and Medicinal Chemistry
The substituted pyridine scaffold is a privileged structure in medicinal chemistry, found in a wide range of therapeutic agents.[1] The unique combination of substituents in (2-Chloro-6-fluoropyridin-4-yl)methanol makes it a valuable building block for the synthesis of novel drug candidates.
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Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine core that interacts with the hinge region of the kinase domain. The functional groups on this scaffold can be tailored to achieve high potency and selectivity.
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CNS-Active Agents: The pyridine moiety is a common feature in drugs targeting the central nervous system. The lipophilicity and metabolic stability imparted by the fluorine atom can be advantageous for designing CNS-penetrant molecules.[2]
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Agrochemicals: Halogenated pyridines are also important intermediates in the synthesis of modern herbicides, insecticides, and fungicides.[2]
Safety and Handling
While specific safety data for (2-Chloro-6-fluoropyridin-4-yl)methanol is not available, information from related compounds such as 2-chloro-6-fluoropyridine suggests that it should be handled with care.[5]
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Hazards: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation.
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Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust, fumes, or vapors.
Conclusion
(2-Chloro-6-fluoropyridin-4-yl)methanol is a highly functionalized building block with significant potential for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Although not a readily cataloged chemical, its synthesis is feasible through established methodologies. Its distinct reactive sites offer a versatile platform for the creation of diverse molecular architectures, making it a valuable tool for researchers and drug development professionals.
References
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ResearchGate. The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. [Link]
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Ducharme, Y., et al. (2003). Substituted 2-pyridinemethanol derivatives as potent and selective phosphodiesterase-4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(11), 1923-1926. [Link]
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PubChem. 2-Chloro-6-(trifluoromethyl)pyridine. [Link]
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Gomtsyan, A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(9), 4472-4499. [Link]
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Matshwele, J. T. P., et al. (2022). Synthesis and Crystal Structure of Pyridin-4-ylmethyl 4-Aminobenzoate, C13H12N2O2. Crystallography Reports, 67(7), 1203-1206. [Link]
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Williamson, D. S., et al. (2008). One-Pot Synthesis of Highly Functionalized Pyridines via a Rhodium Carbenoid-Induced Ring Expansion of Isoxazoles. Organic Letters, 10(13), 2641-2644. [Link]
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Lee, H. G., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9121-9129. [Link]
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